molecular formula C13H9N5O3 B14503662 2-Azido-N-(4-nitrophenyl)benzamide CAS No. 62786-09-8

2-Azido-N-(4-nitrophenyl)benzamide

Cat. No.: B14503662
CAS No.: 62786-09-8
M. Wt: 283.24 g/mol
InChI Key: YCMHXXHHDMRRQS-UHFFFAOYSA-N
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Description

2-Azido-N-(4-nitrophenyl)benzamide is an organic compound with the molecular formula C13H9N5O3 It is characterized by the presence of an azido group (-N3) and a nitrophenyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-N-(4-nitrophenyl)benzamide typically involves the reaction of 2-chloro-N-(4-nitrophenyl)acetamide with sodium azide. The reaction is carried out in a mixture of ethanol and water (70:30) under reflux conditions at 80°C for 24 hours. After cooling, the product precipitates out and is collected by filtration. Recrystallization from ethanol yields yellow crystals with a yield of approximately 69% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-Azido-N-(4-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The azido group can participate in nucleophilic substitution reactions.

    Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions to form triazoles.

    Reduction Reactions: The nitro group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide is commonly used as a nucleophile.

    Cycloaddition: Copper(I) catalysts are often employed in [3+2] cycloaddition reactions.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride can be used for the reduction of the nitro group.

Major Products Formed

    Triazoles: Formed from cycloaddition reactions involving the azido group.

    Aminobenzamides: Formed from the reduction of the nitro group.

Scientific Research Applications

2-Azido-N-(4-nitrophenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Azido-N-(4-nitrophenyl)benzamide is primarily based on the reactivity of its functional groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The nitro group can be reduced to an amine, which can further react to form various derivatives. These reactions are facilitated by specific catalysts and reaction conditions, targeting molecular pathways involved in the formation of heterocyclic compounds.

Comparison with Similar Compounds

Similar Compounds

    2-Azido-N-(4-nitrophenyl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

    4-Nitrophenyl azide: Lacks the benzamide structure but contains the nitrophenyl and azido groups.

    N-(4-Nitrophenyl)benzamide: Contains the nitrophenyl and benzamide groups but lacks the azido group.

Uniqueness

2-Azido-N-(4-nitrophenyl)benzamide is unique due to the combination of the azido, nitrophenyl, and benzamide groups in a single molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound for various applications in research and industry.

Properties

CAS No.

62786-09-8

Molecular Formula

C13H9N5O3

Molecular Weight

283.24 g/mol

IUPAC Name

2-azido-N-(4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9N5O3/c14-17-16-12-4-2-1-3-11(12)13(19)15-9-5-7-10(8-6-9)18(20)21/h1-8H,(H,15,19)

InChI Key

YCMHXXHHDMRRQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])N=[N+]=[N-]

Origin of Product

United States

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